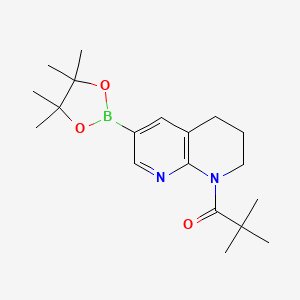
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.262. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Probes and Detection
A novel near-infrared fluorescence off-on probe was developed for benzoyl peroxide detection in real samples, fluorescence imaging in living cells, and zebrafish, utilizing a compound closely related to the specified chemical structure. This probe showcases high sensitivity and selectivity toward benzoyl peroxide, making it potentially useful in various biosystems and in vivo studies (Tian et al., 2017).
Organic Synthesis and Structural Analysis
A series of boronate ester fluorescence probes have been synthesized, including compounds similar to the specified chemical, for detecting hydrogen peroxide (H2O2). These probes demonstrate varied fluorescence responses based on their structural composition and the presence of H2O2, showing potential for cell imaging experiments and applications in biological studies (Lampard et al., 2018).
Photophysical Studies
Compounds related to the specified chemical have been used in photophysical studies. These studies involve understanding the interaction between light and molecules, which is crucial in fields like photochemistry and photobiology. The results can provide insights into the properties governing max emission of probes in various solvents, aiding in the design of more efficient probes and sensors for biological systems (Cerezo et al., 2001).
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and structural characterization of complex molecules. Investigations into the crystal structure, vibrational properties, and DFT studies of compounds structurally related to the specified chemical provide valuable insights into their physicochemical properties. This is pivotal for the development of new materials with specific characteristics suitable for applications in various fields, including materials science and pharmaceuticals (Wu et al., 2021).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERYMRCXQZLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678409 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one | |
CAS RN |
1222533-83-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


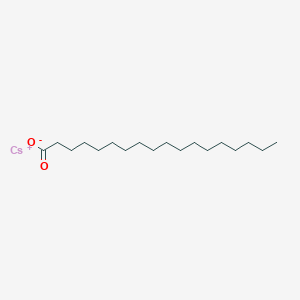

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
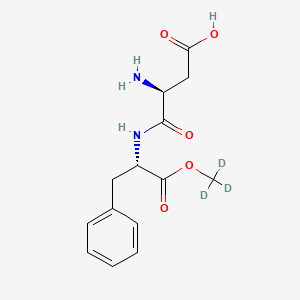
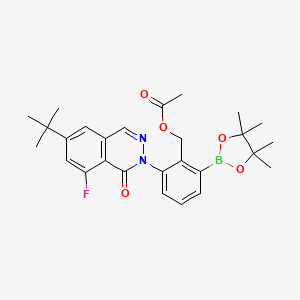
![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
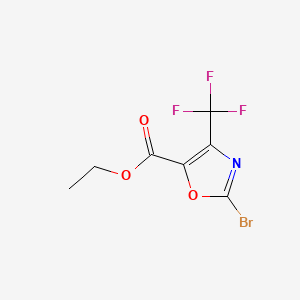
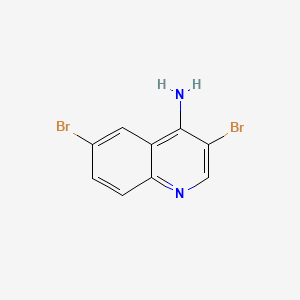
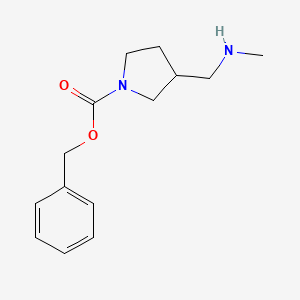
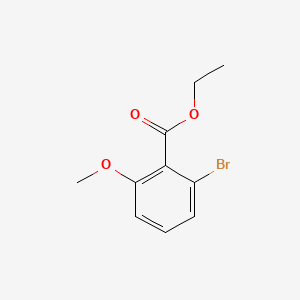

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)